molecular formula C19H23ClN6O2 B3861701 4,4'-{6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine

4,4'-{6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine

Cat. No.: B3861701
M. Wt: 402.9 g/mol
InChI Key: ZXKKIKDOFRSSPT-KGENOOAVSA-N
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Description

4,4’-{6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a 4-chlorobenzylidene hydrazinyl group and two morpholine rings. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine typically involves a multi-step process One common method includes the condensation of 4-chlorobenzaldehyde with hydrazine to form 4-chlorobenzylidene hydrazine This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the desired product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’-{6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,4’-{6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with biological molecules makes it useful in studying enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties. Preliminary studies suggest it may have activity against certain diseases, although further research is needed.

    Industry: Utilized in the development of new materials and catalysts. Its chemical properties make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of 4,4’-{6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but common targets include kinases and other regulatory proteins. The presence of the 4-chlorobenzylidene hydrazinyl group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-{6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine
  • 4,4’-{6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine
  • 4,4’-{6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine

Uniqueness

The uniqueness of 4,4’-{6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine lies in its specific substitution pattern. The presence of the 4-chlorobenzylidene hydrazinyl group imparts distinct chemical and biological properties, differentiating it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2/c20-16-3-1-15(2-4-16)14-21-24-17-13-18(25-5-9-27-10-6-25)23-19(22-17)26-7-11-28-12-8-26/h1-4,13-14H,5-12H2,(H,22,23,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKKIKDOFRSSPT-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=C(C=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=C(C=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-{6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine
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4,4'-{6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine

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